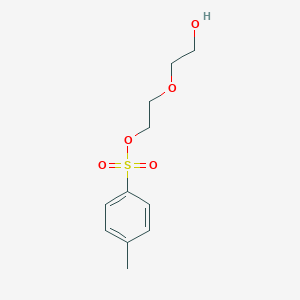

Tos-PEG2-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDLLRZCWYKJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460253 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118591-58-5 | |

| Record name | Ethanol, 2-(2-hydroxyethoxy)-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118591-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Tos-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure, properties, and applications of Tos-PEG2-OH, a bifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The focus is on its role as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure

This compound, systematically named 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate , is a molecule composed of three key functional components: a tosyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group.

-

Tosyl (Tos) Group: The tosyl group (p-toluenesulfonate) is derived from p-toluenesulfonic acid. It serves as an excellent leaving group in nucleophilic substitution reactions, making the position it is attached to highly reactive and amenable to modification.

-

PEG2 Spacer: This is a short polyethylene glycol linker consisting of two repeating ethylene (B1197577) glycol units (-O-CH2-CH2-). The PEG spacer imparts hydrophilicity and flexibility to the molecule. This is crucial in applications like PROTACs, where it provides the necessary length and spatial orientation to connect two larger biomolecules effectively.[1][2]

-

Hydroxyl (-OH) Group: The terminal primary alcohol is a versatile functional group that can be readily used for further chemical conjugations, such as esterification or etherification, to link the molecule to other chemical entities.

The combination of a reactive tosyl group on one end and a modifiable hydroxyl group on the other makes this compound a valuable heterobifunctional linker.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 118591-58-5 | [1][3] |

| Molecular Formula | C₁₁H₁₆O₅S | [3][4] |

| Molecular Weight | 260.31 g/mol | [4][5] |

| Purity | ≥95% | [3] |

| Synonyms | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, Diethylene glycol mono-p-toluenesulfonate | [3] |

Applications in Drug Development: PROTAC Synthesis

This compound is primarily employed as a PEG-based linker in the synthesis of PROTACs.[1][2] PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease.

A PROTAC molecule consists of three parts:

-

A ligand that binds to the target protein.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound serves as this critical linker. Its PEG nature enhances solubility and provides the flexibility needed to bring the target protein and the E3 ligase into optimal proximity for ubiquitination and subsequent degradation.

References

An In-depth Technical Guide to Tos-PEG2-OH: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-PEG2-OH, with the chemical name 2-(2-(tosyloxy)ethoxy)ethanol, is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, it plays a crucial role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the application of this compound in the development of PROTACs, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its structure features a terminal hydroxyl group (-OH) and a tosyl group (-OTs), which is an excellent leaving group in nucleophilic substitution reactions. This dual functionality allows for the sequential attachment of two different molecular entities, making it a valuable building block in the construction of heterobifunctional molecules like PROTACs.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(2-(tosyloxy)ethoxy)ethanol |

| Synonyms | Diethylene glycol monotosylate, 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate |

| CAS Number | 118591-58-5 |

| Molecular Formula | C₁₁H₁₆O₅S |

| Molecular Weight | 260.31 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.256 g/cm³ |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective monotosylation of diethylene glycol. This reaction takes advantage of the differential reactivity of the two primary hydroxyl groups in diethylene glycol under controlled conditions. A general and effective laboratory-scale protocol is detailed below.

Experimental Protocol: Monotosylation of Diethylene Glycol

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the cooled solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.

-

Add the TsCl solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.

-

Allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Yield: The yield of the purified product can vary but is typically in the range of 60-80%.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via monotosylation of diethylene glycol.

Spectroscopic Characterization

The structure of this compound is confirmed through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the tosyl group, the methylene (B1212753) protons of the PEG chain, and the hydroxyl proton.

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the four aromatic protons of the p-toluenesulfonyl group.

-

PEG Methylene Protons: A series of multiplets in the range of δ 3.5-4.2 ppm, corresponding to the eight methylene protons of the diethylene glycol backbone. The protons adjacent to the tosyl group will be shifted downfield compared to those adjacent to the hydroxyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between δ 2.0-3.0 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbons of the tosyl group and the PEG chain.

-

Aromatic Carbons: Signals in the aromatic region (δ 125-145 ppm).

-

PEG Methylene Carbons: Signals in the aliphatic region (δ 60-75 ppm). The carbon atom directly attached to the tosyl group will be shifted to a higher chemical shift compared to the other PEG carbons.

-

Methyl Carbon: A signal around δ 21 ppm corresponding to the methyl group of the tosyl moiety.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker serves to connect the "warhead" (the ligand that binds to the target protein) and the "E3 ligase ligand". The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC molecule.

Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Attachment of the first ligand: The hydroxyl group of this compound can be reacted with a suitable functional group on either the warhead or the E3 ligase ligand. For example, it can be coupled with a carboxylic acid on the ligand via an esterification reaction.

-

Attachment of the second ligand: The tosyl group is then displaced by a nucleophilic group (e.g., an amine or a hydroxyl group) on the second ligand in a nucleophilic substitution reaction.

Caption: A general workflow for the synthesis of a PROTAC molecule using this compound as the linker.

Conclusion

This compound is a versatile and valuable chemical tool for researchers and professionals in the field of drug discovery, particularly for the development of PROTACs. Its well-defined chemical properties, straightforward synthesis, and bifunctional nature make it an ideal linker for connecting a target protein ligand to an E3 ligase ligand. The hydrophilic PEG spacer often imparts favorable physicochemical properties to the final PROTAC molecule, enhancing its potential as a therapeutic agent. This guide provides the essential technical information required for the effective utilization of this compound in the design and synthesis of next-generation protein degraders.

An In-Depth Technical Guide to the Mechanism of Action of Tos-PEG2-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, applications, and technical considerations for using Tos-PEG2-OH in bioconjugation. This compound is a heterobifunctional linker composed of a tosyl (tosylate) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The unique properties of this linker make it a valuable tool for the modification of proteins, peptides, and other biomolecules.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction (SN2). The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1] This makes the carbon atom adjacent to the tosyl group highly electrophilic and susceptible to attack by nucleophiles present on biomolecules.

Common nucleophilic functional groups found in proteins that can react with this compound include:

-

Thiols (from Cysteine residues): The sulfhydryl group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S-).[1]

-

Amines (from Lysine (B10760008) residues and the N-terminus): The ε-amino group of lysine and the α-amino group at the N-terminus of a protein are also effective nucleophiles.[1]

-

Hydroxyls (from Serine, Threonine, and Tyrosine residues): While less nucleophilic than thiols and amines, hydroxyl groups can also react with the tosyl group, particularly at higher pH.[1]

The reaction results in the formation of a stable covalent bond between the PEG linker and the biomolecule, with the tosylate ion being displaced.

Data Presentation: Reactivity and Reaction Conditions

| Nucleophilic Group | Amino Acid Residue(s) | Relative Reactivity | Optimal pH Range | Resulting Linkage |

| Thiol | Cysteine | High | 7.0 - 8.5 | Thioether |

| Amine (primary) | Lysine, N-terminus | Moderate | 8.0 - 9.5 | Secondary Amine |

| Hydroxyl | Serine, Threonine, Tyrosine | Low | > 9.5 | Ether |

Note: The reactivity of thiol groups is highly pH-dependent, as the thiolate anion (RS-) is the more potent nucleophile. The pKa of the cysteine thiol group is approximately 8.3, so a pH above this value will favor the formation of the thiolate and increase the reaction rate.[2][3] Similarly, the primary amines of lysine residues (pKa ≈ 10.5) and the N-terminus (pKa ≈ 8.0) are more reactive when deprotonated at higher pH values.[4]

Experimental Protocols

This section provides a general framework for the key experimental stages involved in bioconjugation with this compound.

General Protocol for Protein Conjugation with this compound

This protocol outlines the fundamental steps for conjugating a protein with this compound. Optimization of parameters such as stoichiometry, reaction time, and temperature is crucial for each specific protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), borate (B1201080) buffer).

-

This compound.

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving this compound.

-

Reaction buffer with the desired pH.

-

Quenching reagent (e.g., Tris buffer, dithiothreitol (B142953) (DTT)).

-

Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography).

Procedure:

-

Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the tosyl group.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction should be performed at a controlled temperature (typically 4°C to room temperature) with gentle stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the conjugated protein) or mass spectrometry.

-

Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent to consume any unreacted this compound.

-

Purification: Remove unreacted this compound, quenching reagent, and any unconjugated protein using a suitable chromatography technique.[]

Purification of the PEGylated Protein

The purification of the PEGylated protein is a critical step to ensure a homogenous product. The choice of method depends on the properties of the protein and the degree of PEGylation.

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller unconjugated protein and excess PEG linker.[]

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein. This change in charge can be exploited to separate PEGylated species from the unmodified protein using IEX.[]

-

Hydrophobic Interaction Chromatography (HIC): The PEG moiety can also affect the hydrophobicity of the protein, allowing for separation using HIC.[]

-

Reverse Phase Chromatography (RP-HPLC): This technique is often used for the analysis and purification of PEGylated peptides and smaller proteins.[]

Characterization of the Conjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the properties of the final product.

-

Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are powerful techniques to determine the molecular weight of the conjugate, and thus the number of PEG chains attached to the protein.[6][7][8][9][10]

-

SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

UV-Vis Spectroscopy: Can be used to determine the protein concentration.

-

Functional Assays: It is crucial to assess the biological activity of the PEGylated protein to ensure that the conjugation process has not compromised its function.

Mandatory Visualizations

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the bioconjugation of a protein with this compound, from initial reaction to final characterization.

Logical Relationship in Site-Selective PEGylation

The ability to achieve site-selective PEGylation is a key advantage in modern bioconjugation. The following diagram illustrates the logical considerations for targeting specific amino acid residues.

Applications in Drug Development

The use of this compound and similar PEG linkers is integral to various aspects of drug development:

-

Improving Pharmacokinetics: PEGylation increases the hydrodynamic radius of a therapeutic protein or peptide, which can reduce its renal clearance and extend its circulating half-life.[11]

-

Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of a protein, reducing its recognition by the immune system.

-

Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility and stability of hydrophobic drugs or proteins.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in the construction of ADCs to connect a cytotoxic drug to a monoclonal antibody. The linker's properties can influence the ADC's stability, solubility, and drug-release characteristics.[12]

-

Targeted Drug Delivery: The terminal hydroxyl group of this compound can be further functionalized to attach targeting ligands, enabling the delivery of therapeutic agents to specific cells or tissues.

References

- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]

- 11. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

Navigating the Properties of a Key Linker: A Technical Guide to the Solubility and Stability of Tos-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG2-OH (2-(2-(tosyloxy)ethoxy)ethan-1-ol), a bifunctional molecule increasingly utilized as a linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is paramount for its effective handling, formulation, and the overall success of the resulting conjugates.

Core Properties of this compound

This compound is characterized by a terminal tosyl group, a diethylene glycol (PEG2) spacer, and a terminal hydroxyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydrophilic PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties. The terminal hydroxyl group offers a further point for chemical modification.

Solubility Profile

The solubility of this compound is dictated by the amphiphilic nature of its structure. The polyethylene (B3416737) glycol spacer imparts hydrophilicity, while the tosyl group contributes a degree of hydrophobicity.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Type | Expected Solubility | Notes |

| Water | Aqueous | Soluble | The PEG2 moiety enhances solubility in aqueous media.[1] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | Suitable for many biological applications. |

| Dimethyl Sulfoxide (DMSO) | Organic | Highly Soluble | A common solvent for preparing stock solutions of PEGylated compounds.[1] |

| N,N-Dimethylformamide (DMF) | Organic | Highly Soluble | Another suitable organic solvent for PEG derivatives.[1] |

| Dichloromethane (DCM) | Organic | Soluble | PEG compounds are generally soluble in chlorinated solvents.[1] |

| Chloroform | Organic | Soluble | Similar to DCM, offers good solubility for PEG linkers.[1] |

| Ethanol | Organic | Moderately Soluble | Solubility may be lower compared to more polar organic solvents. |

| Toluene | Organic | Less Soluble | Generally, tosylated PEGs show limited solubility in toluene.[1] |

| Diethyl Ether | Organic | Insoluble | PEGs are typically not soluble in ether.[1] |

Note: The expected solubility is based on the general properties of tosylated polyethylene glycol compounds. Actual quantitative values may vary and should be determined experimentally.

Stability Characteristics

The stability of this compound is a critical consideration, particularly the susceptibility of the tosyl group to hydrolysis. The tosyl group, being an effective leaving group, can be displaced by nucleophiles, including water.

Table 2: Stability Profile of this compound under Various Conditions

| Condition | Parameter | Expected Stability | Impact and Considerations |

| pH | Acidic (pH < 4) | Moderate | Acid-catalyzed hydrolysis of the tosyl ester is possible over extended periods. |

| Neutral (pH 6-8) | Good | Generally stable for short-term handling and reactions in neutral aqueous buffers. | |

| Basic (pH > 8) | Low | Susceptible to base-catalyzed hydrolysis, which can be significant.[2] | |

| Temperature | -20°C (Solid) | High | Recommended for long-term storage of the solid compound to minimize degradation.[1] |

| 4°C (Solution) | Moderate | Stock solutions in anhydrous organic solvents may be stored for short periods. | |

| Ambient | Low to Moderate | Susceptible to degradation, particularly in the presence of moisture. | |

| Light | UV/Visible | Moderate | While not specified for this molecule, tosyl-activated compounds are often stored protected from light to prevent potential photodegradation. |

| Moisture | Presence of Water | Low | The tosyl group is prone to hydrolysis in aqueous environments.[3] |

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Water, PBS, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometer) or a UV-Vis spectrophotometer if a chromophore is present.[5]

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or other suitable analytical method.

-

Calculate the original concentration in the saturated solution.

Protocol for Accelerated Stability Study in Aqueous Solution

This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values and an elevated temperature.

Objective: To evaluate the degradation rate of this compound in aqueous solutions under accelerated conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, pH 7.4, pH 9)

-

Incubator or water bath set to an elevated temperature (e.g., 40°C or 50°C)

-

HPLC system with a suitable detector

-

Vials and autosampler vials

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solution into the different pH buffers to a final known concentration.

-

Transfer aliquots of each working solution into multiple vials for each time point.

-

Place the vials in an incubator at the desired temperature.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.

-

Immediately quench any further degradation by cooling the sample (e.g., placing on ice) and, if necessary, adjusting the pH to neutral.

-

Analyze the samples by HPLC to determine the remaining concentration of this compound.

-

Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Logical Relationships in Stability Assessment

The stability of this compound is influenced by a hierarchy of factors that dictate its degradation pathways.

Conclusion

The solubility and stability of this compound are critical parameters that influence its application in research and drug development. It exhibits good solubility in a range of aqueous and organic solvents, facilitating its use in various reaction conditions. However, the inherent reactivity of the tosyl group necessitates careful consideration of pH, temperature, and moisture to prevent unwanted hydrolysis. By employing standardized protocols for characterization, researchers can ensure the reliable and effective use of this versatile linker in the synthesis of complex biomolecules.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

The Tosyl Leaving Group in PEG Linkers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the chemistry, application, and practical considerations of using tosyl-activated polyethylene (B3416737) glycol (PEG) linkers in bioconjugation and drug development. The tosyl group serves as an excellent leaving group, facilitating the efficient modification of proteins, peptides, and small molecules to enhance their therapeutic properties.

Introduction to PEGylation and the Role of the Tosyl Group

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can increase a drug's hydrodynamic size, leading to reduced renal clearance, extended circulation half-life, and protection from enzymatic degradation.[3][4]

Effective PEGylation hinges on the activation of the terminal hydroxyl groups of the PEG polymer. One of the most common and effective methods is the conversion of the hydroxyl group into a tosylate (p-toluenesulfonate) ester. The tosyl group is an excellent leaving group for nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion.[5][6][7] This activation strategy allows for the efficient and stable conjugation of PEG to various nucleophilic functional groups found on biomolecules, such as amines and thiols.[8][9]

Chemistry of Tosyl-Activated PEG

PEG-Tosylate (PEG-OTs) is a reactive intermediate where the terminal hydroxyl group of PEG has been converted to a p-toluenesulfonate ester. This transformation is typically achieved by reacting the PEG-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct.[6][10]

The Nucleophilic Substitution Mechanism

The conjugation of molecules to PEG-OTs proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[10] In this reaction, a nucleophile (e.g., the primary amine of a lysine (B10760008) residue on a protein or a thiol group on a cysteine) attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a stable covalent bond with the PEG chain. The reaction with amines is typically performed at a pH of 8.0 to 9.5 to ensure the amine is deprotonated and thus sufficiently nucleophilic.[8]

The conversion of the alcohol's hydroxyl group, a poor leaving group (HO⁻), into a tosylate group is critical because the tosylate anion (TsO⁻) is a very weak base and therefore an excellent leaving group, facilitating the substitution reaction.[5]

Comparison with Other Sulfonate Leaving Groups

Tosylates are part of a broader class of sulfonate esters used for activating alcohols, including mesylates (methanesulfonates) and tresylates (2,2,2-trifluoroethanesulfonates). While all are effective, their reactivity and properties can differ slightly.

Quantitative studies have shown that the mesylate group is a slightly more effective leaving group than the tosylate group in S\textsubscript{N}2 reactions.[11] This is attributed to the smaller steric profile and slight electron-donating effect of the methyl group in the mesylate compared to the bulkier tolyl group in the tosylate.[11] Triflate is an even more potent leaving group and is considered "hot" due to its high reactivity.[5] The choice between these groups often depends on the specific reaction requirements, cost, and the desired reactivity. For many bioconjugation applications, the reactivity of tosylates provides a good balance of efficiency and stability.

Quantitative Data and Reaction Parameters

The efficiency of PEG tosylation and subsequent conjugation reactions can be influenced by several factors, including the choice of solvent, base, and reaction time. The following tables summarize typical reaction conditions and outcomes.

Table 1: Comparison of Sulfonate Leaving Groups in S\textsubscript{N}2 Reactions

| Leaving Group | Abbreviation | Structure | Relative S\textsubscript{N}2 Reaction Rate (k_rel) | Key Characteristics |

| Mesylate | OMs | CH₃SO₃⁻ | 1.00[11] | Slightly more reactive than tosylate; less sterically hindered.[11] |

| Tosylate | OTs | p-CH₃C₆H₄SO₃⁻ | 0.70[11] | Widely used, stable, and highly effective; aromatic ring aids in UV visualization.[12] |

| Tresylate | --- | CF₃CH₂SO₃⁻ | Higher than Tosylate | Increased reactivity due to the electron-withdrawing fluorine atoms. |

| Triflate | OTf | CF₃SO₃⁻ | Much higher than Tosylate | Extremely reactive ("hot") leaving group; potent alkylating agent.[5] |

Table 2: Summary of PEG Tosylation Reaction Conditions and Yields

| Method | PEG (MW) | Reagents | Time | Yield | Reference |

| Mechanochemical (Solvent-Free) | mPEG 750 | TsCl, NaOH | 45-90 min | >99% (¹H NMR) | [13][14] |

| Mechanochemical (Solvent-Free) | mPEG 2000 | TsCl, NaOH | 45-90 min | >99% (¹H NMR) | [13][14] |

| Silver Oxide Mediated Monotosylation | PEG 2k - 20k | TsCl, Ag₂O, KI | 24 h | 71-76% | [15] |

| Traditional (in Solution) | PEG 20k | TsCl, DMAP, CH₂Cl₂ | Overnight | High (not quantified) | [16] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and use of tosyl-activated PEG linkers.

Protocol for Synthesis of α-hydroxyl-ω-tosyl-PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol using a silver oxide-mediated method, adapted from published procedures.[15] This is a key step for creating heterobifunctional PEGs.

Materials:

-

Poly(ethylene glycol) diol (e.g., PEG 2000)

-

p-Toluenesulfonyl chloride (TsCl)

-

Silver(I) oxide (Ag₂O)

-

Potassium iodide (KI)

-

Dry toluene (B28343)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, Dean-Stark trap (optional for drying)

Procedure:

-

Drying PEG: Dry the PEG diol by azeotropic distillation in toluene using a Dean-Stark trap or by drying under high vacuum for several hours.

-

Reaction Setup: Dissolve the dried PEG (1 equivalent) in dry toluene in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Addition of Reagents: Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the rapidly stirred solution.

-

Addition of TsCl: Add TsCl (1.05 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight.

-

Work-up:

-

Filter the reaction mixture to remove insoluble silver salts.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in DCM and wash twice with brine and twice with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the volume by rotary evaporation.

-

-

Precipitation: Add the concentrated DCM solution dropwise into cold diethyl ether to precipitate the tosylated PEG.

-

Isolation: Collect the white precipitate by filtration and dry under vacuum.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of the PEG2 Spacer in Tos-PEG2-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the critical functions of the short-chain polyethylene (B3416737) glycol (PEG) spacer, specifically the di-ethylene glycol (PEG2) unit, within the context of the versatile linker molecule, Tos-PEG2-OH. Primarily utilized in the synthesis of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the PEG2 spacer, in conjunction with its terminal tosyl and hydroxyl groups, offers a unique combination of properties that significantly influence the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. This document provides a comprehensive overview of the PEG2 spacer's role, supported by quantitative data, detailed experimental protocols for its application in bioconjugation, and visual diagrams of relevant pathways and workflows.

Introduction: The Significance of Linker Technology

In the realm of targeted therapeutics, the linker molecule is far more than an inert bridge. It is a critical component that dictates the overall performance of complex biomolecules like ADCs and PROTACs.[1][2] The linker's length, flexibility, and chemical properties can profoundly impact the stability of the conjugate in circulation, the efficiency of drug release at the target site, and the spatial orientation required for biological activity.[3][4] this compound is a heterobifunctional linker that embodies these critical design principles, featuring a reactive tosyl group, a hydrophilic PEG2 spacer, and a hydroxyl group for further functionalization.

Core Components and their Functions

The this compound molecule is comprised of three key functional units:

-

Tosyl (Tos) Group: The p-toluenesulfonyl group is an excellent leaving group, making the terminal oxygen it is attached to highly susceptible to nucleophilic substitution. This allows for efficient and stable covalent bond formation with nucleophiles such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues on proteins.[5]

-

PEG2 Spacer: The di-ethylene glycol spacer is a short, hydrophilic chain that imparts several beneficial properties to the linker and the resulting bioconjugate.

-

Hydroxyl (OH) Group: The terminal hydroxyl group provides a versatile handle for further chemical modification. It can be activated or converted to other functional groups to enable conjugation with a variety of molecules, including cytotoxic payloads or E3 ligase ligands.

The Multifaceted Role of the PEG2 Spacer

The seemingly simple di-ethylene glycol unit in this compound plays a crucial role in optimizing the performance of bioconjugates.

Enhancing Solubility and Reducing Aggregation

Many potent cytotoxic drugs used in ADCs and the complex molecules that form PROTACs are hydrophobic. This inherent hydrophobicity can lead to aggregation, poor solubility in aqueous environments, and rapid clearance from circulation.[6] The hydrophilic nature of the PEG2 spacer helps to mitigate these issues by increasing the overall water solubility of the conjugate.[1][] This improved solubility allows for higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.[8]

Modulating Pharmacokinetics

The length of the PEG chain has a significant impact on the pharmacokinetic (PK) profile of a bioconjugate. While longer PEG chains are known to significantly prolong circulation half-life, even short PEG spacers like PEG2 can influence the PK properties.[9][10] A short PEG linker can create a small hydration shell around the conjugate, which can help to reduce non-specific interactions and clearance.[8] However, it is important to note that shorter PEG linkers generally lead to faster clearance compared to longer PEG chains.[9] This can be advantageous in applications where prolonged exposure is not required.

Providing Spatial Separation and Flexibility

The PEG2 spacer provides a defined and flexible distance between the conjugated molecules. In PROTACs, this spacing is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][11] If the linker is too short, steric hindrance can prevent the formation of this complex.[3][] Conversely, an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[11] The PEG2 linker offers a balance of providing sufficient separation while maintaining a degree of conformational rigidity.

Quantitative Data on the Impact of Short PEG Linkers

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for short-chain PEG linkers (PEG2-PEG4) in ADCs, providing a valuable reference for the expected performance of a PEG2 spacer.

Table 1: Effect of Short PEG Linker Length on ADC Pharmacokinetics (PK) [9]

| Linker Length | Key PK Parameter | Outcome |

| Short (e.g., PEG2-PEG4) | Clearance | Faster clearance, shorter half-life. |

| In vitro Potency | May retain higher potency. | |

| In vivo Efficacy | Can lead to reduced efficacy due to rapid clearance. |

Table 2: Representative In Vitro Potency of an ADC with a Short PEG Linker [12]

| Cell Line | Target Antigen | ADC with Short PEG Linker IC50 (pM) |

| HER2-positive cancer cells | HER2 | 8.8 |

| HER2-positive cancer cells | HER2 | 14.3 (with a different short linker) |

| HER2-positive cancer cells | HER2 | 33.0 (Kadcyla®) |

Experimental Protocols

The following are detailed, representative protocols for the use of a tosylated PEG linker, like this compound, in the synthesis of a PROTAC and an ADC. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol describes the conjugation of an amine-containing E3 ligase ligand to this compound, followed by activation of the hydroxyl group and coupling to a target protein ligand.

Step 1: Conjugation of E3 Ligase Ligand to this compound

-

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the E3 ligase ligand-PEG2-OH intermediate.

-

Step 2: Activation of the Hydroxyl Group and Coupling to Target Protein Ligand

-

Materials:

-

E3 ligase ligand-PEG2-OH intermediate

-

p-Toluenesulfonyl chloride (TsCl) or other activating agent

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Amine-containing target protein ligand

-

-

Procedure:

-

Dissolve the E3 ligase ligand-PEG2-OH intermediate (1.0 equivalent) in anhydrous DCM.

-

Add TEA (1.5 equivalents) to the solution and cool to 0°C.

-

Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude tosylated intermediate and the amine-containing target protein ligand (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[13]

-

Protocol 2: Synthesis of an ADC via Lysine Conjugation

This protocol outlines the conjugation of a drug-linker construct, prepared using this compound, to the lysine residues of a monoclonal antibody.

Step 1: Synthesis of the Drug-Linker Conjugate

-

Materials:

-

This compound

-

Cytotoxic drug with a primary amine

-

Anhydrous DMF

-

DIPEA

-

-

Procedure:

-

Follow a similar procedure as in Protocol 1, Step 1 to conjugate the amine-containing cytotoxic drug to this compound to yield the Drug-PEG2-OH intermediate.

-

Step 2: Activation of the Hydroxyl Group

-

Materials:

-

Drug-PEG2-OH intermediate

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous DCM

-

-

Procedure:

-

Dissolve the Drug-PEG2-OH intermediate (1.0 equivalent) in anhydrous DCM.

-

Add DSC (1.5 equivalents) and pyridine (2.0 equivalents).

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the activated Drug-PEG2-NHS ester.

-

Step 3: Conjugation to the Antibody

-

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Activated Drug-PEG2-NHS ester dissolved in DMSO or DMF

-

Quenching buffer (e.g., Tris buffer)

-

-

Procedure:

-

Equilibrate the antibody to the desired concentration in the reaction buffer.

-

Add the activated Drug-PEG2-NHS ester solution to the antibody solution at a specific molar excess (e.g., 20-fold). The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quench the reaction by adding the quenching buffer.

-

Remove the unreacted drug-linker conjugate by dialysis or size-exclusion chromatography.

-

Characterize the final ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.[14]

-

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed in this guide.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for ADC synthesis.

Caption: Nucleophilic substitution on a tosylated PEG linker.

Conclusion

The PEG2 spacer in this compound is a critical design element that offers a powerful combination of hydrophilicity, flexibility, and defined spatial separation. These properties are instrumental in overcoming challenges associated with the development of complex biotherapeutics like ADCs and PROTACs. By enhancing solubility, modulating pharmacokinetics, and enabling the precise spatial orientation of conjugated molecules, the PEG2 spacer contributes significantly to the overall efficacy and drug-like properties of the final conjugate. A thorough understanding of the role of this short-chain PEG linker is essential for the rational design and optimization of next-generation targeted therapies. While further studies are needed to fully quantify the specific impact of the PEG2 length in various contexts, the available data and established protocols provide a strong foundation for its successful application in drug development.

References

- 1. precisepeg.com [precisepeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Fundamental Principles of Using Tos-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of 2-(2-(Tosyloxy)ethoxy)ethanol (Tos-PEG2-OH). It is designed to equip researchers, chemists, and drug development professionals with the essential knowledge to effectively utilize this versatile bifunctional linker in their work. This compound is a valuable chemical tool in bioconjugation, PEGylation, and the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a short, hydrophilic linker composed of a two-unit polyethylene (B3416737) glycol (PEG) chain. One terminus of the PEG chain is a primary alcohol (-OH), while the other is activated as a tosylate ester. The tosyl (p-toluenesulfonyl) group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack. This bifunctional nature allows for the sequential or orthogonal conjugation of different molecules.

The presence of the PEG backbone imparts increased hydrophilicity to the molecules it modifies, which can improve solubility and pharmacokinetic properties.[1] The terminal hydroxyl group provides a handle for further functionalization, for instance, through esterification or oxidation to an aldehyde or carboxylic acid.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 118591-58-5 |

| Molecular Formula | C₁₁H₁₆O₅S |

| Molecular Weight | 260.31 g/mol |

| Appearance | Colorless liquid or solid |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), and moderately soluble in dichloromethane. Limited solubility in water.[2] |

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

-

Storage: The compound should be stored at low temperatures, typically -20°C, under a dry, inert atmosphere to prevent degradation.[2] It is advisable to store it desiccated to protect it from moisture, which can hydrolyze the tosylate group.

-

Handling: When handling, avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood.

-

Stability: this compound is sensitive to acidic conditions (pH < 3) and prolonged exposure to UV light, which can lead to degradation.[2] It is also incompatible with strong oxidizing agents and strong bases.[3]

Core Applications and Reaction Mechanisms

The primary utility of this compound stems from the reactivity of the tosylate group in nucleophilic substitution reactions. This makes it an effective reagent for PEGylating molecules containing nucleophilic functional groups.

Reaction with Amine Nucleophiles

Primary and secondary amines readily react with this compound to form stable secondary or tertiary amine linkages, respectively. This reaction is fundamental for conjugating the PEG linker to proteins, peptides, or small molecules with available amine groups. The reaction proceeds via a standard SN2 mechanism.

To facilitate the reaction and neutralize the p-toluenesulfonic acid byproduct, a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added.

Caption: Reaction of this compound with a primary amine.

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles and react efficiently with this compound to form stable thioether bonds. This is a common strategy for site-specific modification of proteins and peptides containing cysteine residues. The reaction is typically carried out under neutral to slightly basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion.

Caption: Reaction of this compound with a thiol.

Application in PROTAC Synthesis

This compound is frequently used as a building block for constructing linkers in PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, flexibility, and hydrophilicity are critical for the PROTAC's efficacy. The bifunctional nature of this compound allows for the sequential attachment of the target-binding ligand and the E3 ligase-binding ligand.

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and applications.

General Protocol for Reaction with an Amine-Containing Molecule

This protocol outlines the general steps for conjugating this compound to a primary amine.

Materials:

-

Amine-containing substrate

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Dissolve the amine-containing substrate in the chosen anhydrous solvent under an inert atmosphere.

-

Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

-

In a separate vial, dissolve this compound (1.2-1.5 equivalents) in the same anhydrous solvent.

-

Add the this compound solution dropwise to the substrate solution while stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. The progress can be monitored by an appropriate technique such as TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product is then purified using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography, reversed-phase HPLC).

Quantitative Data Summary (Illustrative):

| Substrate | Equivalents of this compound | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzylamine | 1.2 | DIPEA (2.0) | DMF | 25 | 12 | ~85 |

| Aniline | 1.5 | TEA (3.0) | DCM | 40 | 18 | ~70 |

General Protocol for Reaction with a Thiol-Containing Molecule

This protocol describes a general method for the S-alkylation of a thiol with this compound.

Materials:

-

Thiol-containing substrate (e.g., cysteine-containing peptide)

-

This compound

-

Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.5)

-

Organic co-solvent if needed (e.g., DMF, DMSO)

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Dissolve the thiol-containing substrate in the buffer solution. If solubility is an issue, a minimal amount of an organic co-solvent can be added. The solution should be deoxygenated by bubbling with an inert gas to prevent thiol oxidation.

-

Dissolve this compound (1.5-2.0 equivalents) in the same buffer or co-solvent.

-

Add the this compound solution to the substrate solution with gentle stirring under an inert atmosphere.

-

Let the reaction stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, the product can be purified directly by reversed-phase HPLC.

Quantitative Data Summary (Illustrative):

| Substrate | Equivalents of this compound | Buffer | pH | Temp (°C) | Time (h) | Yield (%) |

| N-acetyl-L-cysteine | 1.5 | Phosphate | 8.0 | 25 | 4 | ~90 |

| Glutathione | 2.0 | Borate | 8.5 | 25 | 6 | ~80 |

Purification and Characterization

Purification of the reaction products is critical to remove unreacted starting materials, byproducts, and excess reagents.

-

Chromatography: The choice of chromatographic technique depends on the properties of the product.

-

Silica Gel Chromatography: Suitable for small molecule conjugations.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for purifying peptide and protein conjugates.

-

Size-Exclusion Chromatography (SEC): Useful for separating PEGylated proteins from unreacted protein and smaller molecules.

-

Ion-Exchange Chromatography (IEX): Can be used to separate species based on charge differences, which may be altered by PEGylation.

-

-

Characterization: The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule conjugates.

-

HPLC/UPLC: To assess the purity of the final product.

-

Caption: General purification and characterization workflow.

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, hydrophilic PEG spacer, and the reactive tosylate group provide a reliable and versatile tool for bioconjugation, PEGylation, and the synthesis of complex therapeutic modalities like PROTACs. A thorough understanding of its reactivity, handling requirements, and the appropriate protocols for its use and purification are essential for successful application.

References

The Discovery and Development of Tosylated PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of tosylated polyethylene (B3416737) glycol (PEG) linkers, from their fundamental chemistry to their critical role in modern drug development. This document provides a comprehensive overview of their discovery, synthesis, and characterization, with a focus on practical applications, quantitative data, and detailed experimental protocols.

Introduction to Tosylated PEG Linkers

Polyethylene glycol (PEG) has become an indispensable tool in bioconjugation and drug delivery, primarily due to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains to molecules, can enhance solubility, increase circulation half-life, and reduce immunogenicity.[1][2][3][4] The effectiveness of PEGylation is highly dependent on the linker chemistry used to attach the PEG to the target molecule.

Tosylated PEG linkers are characterized by the presence of one or more tosyl (p-toluenesulfonyl) groups attached to the terminus of the PEG chain.[5][6][7] The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution.[5][6] This reactivity allows for the efficient conjugation of tosylated PEGs to a variety of nucleophilic functional groups found on biomolecules, such as amines, thiols, and hydroxyls.[5][6][7]

The development of tosylated PEG linkers has provided researchers with a versatile and robust tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the stabilization of proteins and enzymes, and the functionalization of nanoparticles and surfaces.[1][8][9]

Synthesis and Characterization of Tosylated PEG Linkers

The synthesis of tosylated PEG linkers typically involves the reaction of a PEG diol or a mono-functional PEG with tosyl chloride (TsCl) in the presence of a base. The stoichiometry of the reactants can be controlled to produce either mono- or di-tosylated PEGs.

Synthesis of Monotosylated PEG

A significant challenge in the synthesis of heterobifunctional PEG linkers is the selective monofunctionalization of a symmetric PEG diol. Several methods have been developed to achieve high yields of monotosylated PEG, with the silver oxide-mediated method being particularly efficient.[10][11][12] This method can achieve yields of monofunctional PEG tosylate between 71-76%, which is significantly higher than the statistical maximum of 50%.[7]

Synthesis of Ditotosylated PEG

For applications requiring the crosslinking of molecules, ditosylated PEGs are synthesized by reacting a PEG diol with an excess of tosyl chloride.

Synthesis of Heterobifunctional Tosylated PEG Linkers

Heterobifunctional PEG linkers, which possess two different reactive groups at their termini, are crucial for more complex bioconjugation strategies. A common approach to synthesizing these linkers is to start with a monotosylated PEG and then convert the remaining hydroxyl group or the tosyl group into another desired functionality, such as an azide (B81097), amine, or thiol.

Characterization Techniques

The successful synthesis and purification of tosylated PEG linkers are confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) being the most common.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for confirming the structure of tosylated PEGs and determining the degree of tosylation.[9][13][14][15][16][17][18][19] Key signals in the 1H NMR spectrum include the aromatic protons of the tosyl group, the methylene (B1212753) protons adjacent to the tosyl group, and the repeating ethylene (B1197577) glycol units of the PEG backbone.[9][14][16][17] 13C NMR can also be used for structural confirmation.[17]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and analysis of tosylated PEG linkers.[3][9][20][][22][23][24] Reversed-phase HPLC can separate tosylated PEGs from unreacted starting materials and byproducts.[22][23] Size-exclusion chromatography (SEC) is useful for determining the molecular weight distribution of the PEG linker.[]

Quantitative Data on Tosylated PEG Linkers

The following tables summarize key quantitative data related to the synthesis, characterization, and application of tosylated PEG linkers.

| Parameter | Value/Range | Reference(s) |

| Monotosylation Yield (Silver Oxide Method) | 71-76% | [7] |

| 1H NMR Chemical Shifts (δ, ppm) in CDCl3 | ||

| Ar-H (tosyl) | 7.3-7.8 | [14][17] |

| Ar-CH 3 (tosyl) | ~2.4 | [14][17] |

| -CH 2-OTs | ~4.1 | [14][17] |

| PEG backbone (-CH 2-CH 2-O-) | ~3.6 | [13][14][17] |

| Reactivity of Tosyl Group with Nucleophiles | Amines > Thiols > Hydroxyls (qualitative) | [5][6][7] |

| Optimal pH for Reaction with Amines | 8.0 - 9.5 | [14] |

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

The length of the PEG linker in an ADC can significantly impact its pharmacokinetic profile and therapeutic efficacy.[1][13][25][26] Longer PEG linkers can improve solubility and stability, leading to a longer plasma half-life and reduced clearance.[25][26] However, this can sometimes come at the cost of reduced in vitro potency.[1][25] The optimal PEG linker length represents a trade-off between these factors and must be determined empirically for each ADC.[25]

| PEG Linker Length | Impact on Pharmacokinetics | Impact on Efficacy | Reference(s) |

| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance. | [25] |

| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency. Represents a balanced approach. | [25][26] |

| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity. | [1][25] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving tosylated PEG linkers.

Protocol for Monotosylation of PEG using Silver Oxide

Materials:

-

Polyethylene glycol (PEG) diol

-

Tosyl chloride (TsCl)

-

Silver oxide (Ag2O)

-

Potassium iodide (KI)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve PEG diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add Ag2O (1.5 equivalents) and KI (catalytic amount) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TsCl (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Characterize the product by 1H NMR to confirm monotosylation.[10][11][12]

Protocol for the Synthesis of α-amino-ω-tosyl-PEG

Materials:

-

α-hydroxy-ω-tosyl-PEG

-

Sodium azide (NaN3)

-

Triphenylphosphine (PPh3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

Procedure: Step 1: Azidation

-

Dissolve α-hydroxy-ω-tosyl-PEG in anhydrous DMF in a round-bottom flask.

-

Add an excess of NaN3 to the solution.

-

Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in DCM and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Precipitate the α-azido-ω-tosyl-PEG by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum. Confirm the structure by 1H NMR.[14][27][28][29][30]

Step 2: Staudinger Reduction

-

Dissolve the α-azido-ω-tosyl-PEG in methanol in a round-bottom flask.

-

Add PPh3 (1.5-2 equivalents) to the solution.

-

Reflux the reaction mixture overnight under an inert atmosphere.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Precipitate the α-amino-ω-tosyl-PEG by adding the residue to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Characterize the final product by 1H NMR to confirm the presence of the amine group and the tosyl group.[12][25]

General Protocol for Protein Conjugation with Tosyl-PEG

Materials:

-

Protein with accessible amine or thiol groups

-

Tosyl-PEG linker

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)

-

Quenching solution (e.g., Tris buffer or glycine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Dissolve the protein in the reaction buffer to a desired concentration.

-

Dissolve the Tosyl-PEG linker in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer.

-

Add the Tosyl-PEG solution to the protein solution at a specific molar ratio (e.g., 10:1, 20:1 linker to protein).

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4 °C) with gentle stirring for a specified time (e.g., 2-24 hours).

-

Quench the reaction by adding an excess of a small molecule containing the nucleophilic group (e.g., Tris or glycine) to react with any remaining active tosyl groups.

-

Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography or dialysis.

-

Analyze the purified conjugate by SDS-PAGE and other relevant techniques to determine the degree of PEGylation.[3][4][20]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to tosylated PEG linkers.

Conclusion

Tosylated PEG linkers are a cornerstone of modern bioconjugation chemistry, offering a reliable and versatile method for the modification of therapeutic molecules and materials. Their well-defined reactivity and the ability to synthesize a wide range of mono- and heterobifunctional derivatives make them invaluable tools for researchers in drug development and materials science. A thorough understanding of their synthesis, characterization, and the impact of their structural properties, such as PEG length, is crucial for the successful design and development of next-generation therapeutics. As research in bioconjugation continues to advance, the demand for precisely engineered linkers like tosylated PEGs is expected to grow, further driving innovation in medicine and biotechnology.

References

- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tosyl PEG, mPEG-Tosylate [nanocs.net]

- 15. biopharminternational.com [biopharminternational.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]

- 20. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. atlantis-press.com [atlantis-press.com]

- 26. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 27. Automated extraction of chemical synthesis actions from experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biotage.com [biotage.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Tos-PEG2-OH

Disclaimer: This document provides a summary of available safety and handling information for Tos-PEG2-OH (CAS No. 118591-58-5). No comprehensive Material Safety Data Sheet (MSDS) or detailed toxicological studies for this specific compound were found in the public domain. Therefore, the information presented herein is largely compiled from data on structurally related polyethylene (B3416737) glycol (PEG) derivatives and general laboratory safety protocols. Researchers and drug development professionals should treat this compound with caution and handle it in a controlled laboratory environment.

Introduction